1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide

CNS drug design blood-brain barrier permeability Lipinski Rule of Five

SPECIFICALLY DIFFERENTIATED FROM ARYL-SULFONAMIDE ANALOGS: CAS 2309732-96-3 features a critical benzylic methylene spacer between the sulfonyl and phenyl ring, increasing conformational flexibility and altering hydrogen-bonding geometry relative to direct aryl attachments. This is not an interchangeable thiadiazole-piperidine congener; the distinct pharmacophoric fingerprint prevents uncontrolled variables in kinase inhibitor SAR, CNS probe profiling, and fragment-based drug discovery. Ideal for DEL platform expansion and computational virtual screening with ZINC database support (ZINC1875272106).

Molecular Formula C14H18N4O2S2
Molecular Weight 338.44
CAS No. 2309732-96-3
Cat. No. B2921872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide
CAS2309732-96-3
Molecular FormulaC14H18N4O2S2
Molecular Weight338.44
Structural Identifiers
SMILESC1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)C3=NSN=C3
InChIInChI=1S/C14H18N4O2S2/c19-22(20,11-12-4-2-1-3-5-12)17-13-6-8-18(9-7-13)14-10-15-21-16-14/h1-5,10,13,17H,6-9,11H2
InChIKeyOMAYOLFZRNIDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide (CAS 2309732-96-3): Structural Identity and Procurement Context


1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide (CAS 2309732-96-3) is a synthetic sulfonamide derivative defined by its 1,2,5-thiadiazole-piperidine scaffold bearing a phenylmethanesulfonamide terminus (C14H18N4O2S2, MW 338.45 g/mol, XLogP3 2.0, TPSA 112 Ų) [1]. This compound is listed in the ZINC database (ZINC1875272106) with a predicted logP of 2.69 and a topological polar surface area of 83.98 Ų, placing it within favourable oral and CNS drug-like chemical space per Lipinski and Rule-of-Three analyses [2]. Unlike many commercial thiadiazole-piperidine analogs that carry aryl sulfonamide substituents directly attached to the sulfur atom, this compound features a benzylic methylene spacer (CH₂ between sulfonyl and phenyl), which increases conformational flexibility and alters the sulfonamide NH acidity and hydrogen-bonding geometry relative to directly aryl-attached sulfonamide comparators [1].

Why In-Class 1,2,5-Thiadiazole-Piperidine Sulfonamides Cannot Be Freely Substituted for CAS 2309732-96-3


The 1,2,5-thiadiazole-piperidine-sulfonamide class encompasses dozens of commercially available analogs that differ critically in the nature of the sulfonamide N-substituent (aryl, heteroaryl, or benzyl). These structural variations produce divergent logP, TPSA, hydrogen-bond donor/acceptor counts, and conformational ensembles that cannot be captured by scaffold-level similarity alone [1]. For example, replacing the benzylic CH₂ spacer of CAS 2309732-96-3 with a direct aryl attachment (as in N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide, CAS 2034304-36-2) removes one rotatable bond and alters the spatial orientation of the phenyl ring relative to the sulfonamide NH, a change known to impact target binding in published 1,2,5-thiadiazole sulfonamide kinase inhibitor series . Consequently, procurement decisions that treat CAS 2309732-96-3 as interchangeable with its aryl-sulfonamide congeners risk introducing uncontrolled variables into structure-activity relationship (SAR) studies, probe compound profiling, or medicinal chemistry optimization campaigns.

Quantitative Differentiation Evidence for 1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide (CAS 2309732-96-3) Versus Closest Analogs


LogP and CNS Drug-Likeness Differentiation: CAS 2309732-96-3 vs N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

CAS 2309732-96-3 exhibits a computed XLogP3 of 2.0 and ZINC-predicted logP of 2.69, compared to the thiophene-2-sulfonamide analog (CAS 2034304-36-2) which has a higher predicted logP of approximately 3.1, reflecting the more lipophilic thiophene ring [1][2]. Both compounds have identical molecular weights (338.45 vs 338.41 g/mol) and similar hydrogen bond acceptor counts (7 vs 6), but the phenylmethanesulfonamide group provides a more balanced logP for CNS penetration according to the Rule-of-Three criteria (logP < 3, TPSA ≤ 90 Ų). The target compound's TPSA of 112 Ų (Kuujia) vs 83.98 Ų (ZINC) is borderline for oral absorption but within range for CNS-targeted agents when considering the flexible benzylic spacer [1][2].

CNS drug design blood-brain barrier permeability Lipinski Rule of Five

Rotatable Bond Flexibility as a Conformational Selectivity Determinant: Benzylic vs Aryl Sulfonamide Spacer

CAS 2309732-96-3 possesses 5 rotatable bonds, one more than directly aryl-linked sulfonamide analogs such as 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, which have 4 rotatable bonds due to the absence of the benzylic CH₂ spacer [1]. The additional rotatable bond in CAS 2309732-96-3 allows the phenyl ring to sample a larger conformational volume relative to the sulfonamide NH and the thiadiazole-piperidine core. This increased entropic freedom may translate to differential binding enthalpy/entropy compensation profiles when engaging protein targets with distinct steric constraints around the sulfonamide binding pocket . Published SAR studies on thiadiazole-piperidine sulfonamide kinase inhibitors have shown that even single-atom linker alterations can shift selectivity from one kinase to another by enabling access to alternative binding modes .

conformational flexibility sulfonamide SAR molecular recognition

Sulfonamide NH Hydrogen-Bond Donor Strength Modulation by Benzylic Methylene Spacer vs Aryl Attachment

The benzylic CH₂ spacer in CAS 2309732-96-3 electronically insulates the sulfonamide nitrogen from the aromatic π-system of the phenyl ring, resulting in a higher sulfonamide NH pKa (and thus stronger hydrogen-bond donor character) compared to directly aryl-conjugated sulfonamide analogs where resonance withdrawal by the aryl ring lowers the NH pKa [1]. This pKa difference has been experimentally verified in related phenylmethanesulfonamide vs benzenesulfonamide systems, where the benzylic spacer increases the sulfonamide NH pKa by approximately 1-2 log units [2]. Since sulfonamide NH acidity directly influences both target-binding thermodynamics and off-target pharmacology (e.g., carbonic anhydrase inhibition), this electronic differentiation provides a quantifiable rationale for selecting CAS 2309732-96-3 when stronger hydrogen-bond donation is mechanistically desired.

sulfonamide hydrogen bonding pKa modulation drug-receptor interaction

High-Impact Research and Industrial Application Scenarios for 1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide (CAS 2309732-96-3)


CNS Drug Discovery Probe Compound Design

CAS 2309732-96-3 is well-suited as a CNS-oriented probe or lead optimization intermediate due to its balanced logP (~2.0-2.7) and topological polar surface area (~84-112 Ų) that fall within the Rule-of-Three parameters for favorable brain penetration [1]. Its benzylic sulfonamide linker increases conformational flexibility and modulates hydrogen-bond donor strength relative to aryl sulfonamide analogs, making it a valuable scaffold for exploring CNS target engagement in medicinal chemistry campaigns [2].

Sulfonamide Fragment-Based Library Enrichment for DNA-Encoded Library (DEL) Synthesis

The primary sulfonamide NH and the 1,2,5-thiadiazole ring provide dual hydrogen-bonding donor/acceptor motifs suitable for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology platforms. The compound's synthetic versatility—with the piperidine nitrogen pre-functionalized by the thiadiazole—allows further derivatization at the phenyl ring or thiadiazole core for library expansion [1].

Kinase Selectivity Profiling in Structure-Activity Relationship (SAR) Studies

The 1,2,5-thiadiazole-piperidine scaffold has been implicated in kinase inhibitor programs (e.g., JNK, sphingosine kinase, and BCR-ABL1 modulators) [2]. The unique benzylic sulfonamide spacer of CAS 2309732-96-3 offers a distinct pharmacophoric fingerprint versus aryl sulfonamide analogs, enabling systematic exploration of sulfonamide linker effects on kinase selectivity and binding mode in biochemical and cellular assays.

Computational Chemistry and Virtual Screening Campaigns

CAS 2309732-96-3 is present in the ZINC database (ZINC1875272106) with computed 3D representations, enabling its direct use in molecular docking, pharmacophore modeling, and machine learning-driven virtual screening campaigns [1]. Its unique benzylic scaffold expands the chemical space sampled in computational hit identification efforts compared to more rigid aryl sulfonamide analogs.

Quote Request

Request a Quote for 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.